molecular formula C23H23FN4O2 B11279559 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11279559
M. Wt: 406.5 g/mol
InChI Key: SPAVXKMYENWXSK-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a fluorophenyl group and a piperidine ring substituted with a methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable diketone or ketoester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of an appropriate amine precursor.

    Coupling of the Methoxyphenyl Group: The methoxyphenyl group is coupled to the piperidine ring through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both the methoxyphenyl and fluorophenyl groups, which contribute to its specific chemical and biological properties. This combination of functional groups can result in unique interactions with biological targets and distinct pharmacological effects.

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H23FN4O2/c1-30-20-4-2-3-19(15-20)25-23(29)17-11-13-28(14-12-17)22-10-9-21(26-27-22)16-5-7-18(24)8-6-16/h2-10,15,17H,11-14H2,1H3,(H,25,29)

InChI Key

SPAVXKMYENWXSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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